molecular formula C15H15NO4 B8007755 1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol

1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol

Cat. No.: B8007755
M. Wt: 273.28 g/mol
InChI Key: ZKAIVKHSRZZERV-UHFFFAOYSA-N
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Description

Alpha-(Nitromethyl)-2-(benzyloxy)benzenemethanol: is an organic compound characterized by the presence of a nitromethyl group, a benzyloxy group, and a benzenemethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol typically involves the nitration of a benzyloxy-substituted benzene derivative followed by reduction and functional group transformations. Common reagents used in these reactions include nitric acid for nitration and reducing agents such as hydrogen gas or metal hydrides for subsequent reduction steps .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more economically viable .

Chemical Reactions Analysis

Types of Reactions: Alpha-(Nitromethyl)-2-(benzyloxy)benzenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha-(Nitromethyl)-2-(benzyloxy)benzenemethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The nitromethyl group can undergo redox reactions, influencing cellular processes. The benzyloxy group may enhance the compound’s binding affinity to specific targets, modulating their activity .

Comparison with Similar Compounds

  • Alpha-(Nitromethyl)-2-(methoxy)benzenemethanol
  • Alpha-(Nitromethyl)-2-(ethoxy)benzenemethanol
  • Alpha-(Nitromethyl)-2-(propoxy)benzenemethanol

Comparison: Alpha-(Nitromethyl)-2-(benzyloxy)benzenemethanol is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, ethoxy, and propoxy analogs, the benzyloxy derivative may exhibit different solubility, stability, and interaction profiles with molecular targets .

Properties

IUPAC Name

2-nitro-1-(2-phenylmethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c17-14(10-16(18)19)13-8-4-5-9-15(13)20-11-12-6-2-1-3-7-12/h1-9,14,17H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAIVKHSRZZERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(C[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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